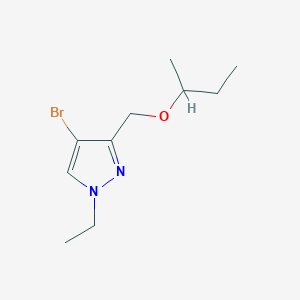
4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-3-(sec-butoxymethyl)-1-ethyl-1H-pyrazole” is a chemical compound with the molecular formula C11H19BrN2O . It has an average mass of 275.185 Da and a mono-isotopic mass of 274.068054 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. This ring is substituted at the 4-position with a bromine atom, at the 3-position with a sec-butoxymethyl group, and at the 1-position with an ethyl group .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
4-bromo-1H-pyrazole derivatives have been synthesized and evaluated for their potential in treating bacterial and fungal infections. For instance, the synthesis of certain bromo compounds and their bipyrazolyl derivatives has shown promising in vitro antibacterial activity against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger (Pundeer et al., 2013).
Tautomerism and Molecular Structure
Research on the tautomerism of 4-bromo-1H-pyrazoles in solid state and solution, utilizing multinuclear magnetic resonance spectroscopy and X-ray crystallography, has been instrumental in understanding their molecular structures. This research has implications for chemical synthesis and the design of new compounds (Trofimenko et al., 2007).
Synthesis of Diverse Derivatives
The use of brominated trihalomethylenones as precursors for synthesizing various pyrazole derivatives has been explored. These derivatives have applications in developing new chemical entities for potential use in pharmaceuticals and material sciences (Martins et al., 2013).
Catalytic and Chemical Reactions
Pyrazole compounds, including those substituted with bromo groups, have been used in catalytic reactions. For instance, research into palladium(II) complexes of pyrazolated thio/selenoethers has shown their potential as catalysts in Suzuki-Miyaura coupling reactions and in the synthesis of nano-particles (Sharma et al., 2013).
Anticancer Properties
Some 4-bromo-1H-pyrazole derivatives have been synthesized and tested for their in-vitro anti-cancer activity against various human cancer cell lines. Certain compounds have shown significant activity, indicating their potential in developing new anticancer agents (Srour et al., 2018).
Propiedades
IUPAC Name |
4-bromo-3-(butan-2-yloxymethyl)-1-ethylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-8(3)14-7-10-9(11)6-13(5-2)12-10/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVLRJBLUCOBRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=NN(C=C1Br)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


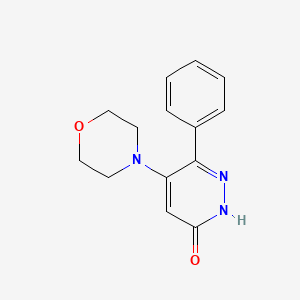
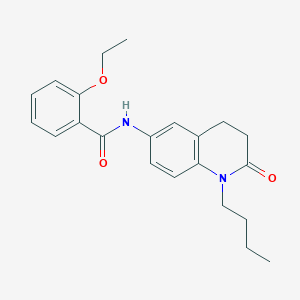
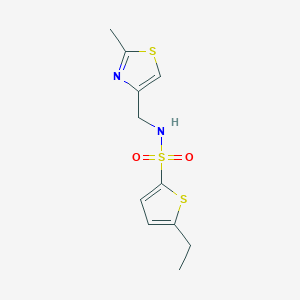
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2366160.png)

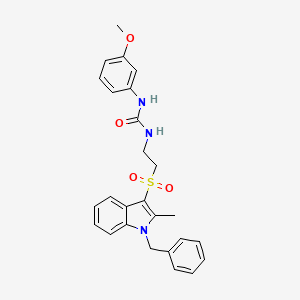


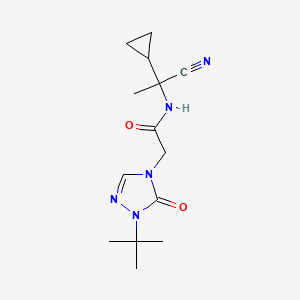

![3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide](/img/structure/B2366170.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2366171.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2366174.png)